Cas no 106823-85-2 (N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine)

N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine structure
106823-85-2 structure
Product Name:N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine
Numero CAS:106823-85-2
MF:C18H20N4
MW:292.378203392029
CID:2858804
PubChem ID:454716
Update Time:2025-04-21

N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine Proprietà chimiche e fisiche

Nomi e identificatori

    • Oprea1_423030
    • N,N-dimethyl-N'-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • N1,N1-Dimethyl-N2-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • 106823-85-2
    • CHEMBL3580412
    • CCG-54702
    • AF-399/13565049
    • AKOS001626938
    • N',N'-dimethyl-N-(2-phenylquinazolin-4-yl)ethane-1,2-diamine
    • SR-01000438094-2
    • WAY-304109-A
    • 661-919-6
    • N-[2-(Dimethylamino)ethyl]-2-phenyl-4-quinazolinamine
    • STK972668
    • Quinazoline 4(Me2NEtNH)2Ph
    • Oprea1_050072
    • N(1),N(1)-DIMETHYL-N(2)-(2-PHENYL-4-QUINAZOLINYL)-1,2-ETHANEDIAMINE
    • N-[2-(dimethylamino)ethyl]-N-(2-phenyl-4-quinazolinyl)amine
    • N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLQUINAZOLIN-4-AMINE
    • SCHEMBL1085391
    • N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine
    • Inchi: 1S/C18H20N4/c1-22(2)13-12-19-18-15-10-6-7-11-16(15)20-17(21-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,20,21)
    • Chiave InChI: AKRXOIHOWVDUBX-UHFFFAOYSA-N
    • Sorrisi: N(C1C2C=CC=CC=2N=C(C2C=CC=CC=2)N=1)CCN(C)C

Proprietà calcolate

  • Massa esatta: 292.16879665Da
  • Massa monoisotopica: 292.16879665Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 5
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 41.1Ų

N(1),N(1)-Dimethyl-N(2)-(2-phenyl-4-quinazolinyl)-1,2-ethanediamine Letteratura correlata

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.